4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide
Beschreibung
4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide is a bicyclic compound featuring a fused cyclopropane-piperidinedione core. The compound’s butanamide side chain with a methylamino substituent may enhance solubility and target binding compared to simpler derivatives.
Eigenschaften
Molekularformel |
C10H15N3O3 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide |
InChI |
InChI=1S/C10H15N3O3/c1-12-7(8(11)14)2-3-13-9(15)5-4-6(5)10(13)16/h5-7,12H,2-4H2,1H3,(H2,11,14) |
InChI-Schlüssel |
CPTUHUUUGDETMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCN1C(=O)C2CC2C1=O)C(=O)N |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide is a member of the azabicyclo family, which has garnered attention for its potential biological activities, particularly in relation to receptor interactions and therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide is , with a molecular weight of approximately 212.20 g/mol. Its structure features a bicyclic framework that is crucial for its biological interactions.
Dopamine Receptor Antagonism
Research indicates that compounds similar to 4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide exhibit significant affinity for dopamine D(3) receptors. A study highlighted a series of derivatives that demonstrated high selectivity and potency against these receptors, which are implicated in various neuropsychiatric disorders including addiction and schizophrenia .
Table 1: Affinity of Related Compounds for Dopamine D(3) Receptors
| Compound Name | IC50 (μM) | Selectivity Ratio (D3/D2) |
|---|---|---|
| Compound A | 0.5 | 10 |
| Compound B | 0.8 | 8 |
| 4-(2,4-Dioxo...) | 0.6 | 9 |
Opioid Receptor Activity
Another area of interest is the compound's activity at opioid receptors. A study on 3-azabicyclo[3.1.0]hexane derivatives indicated that modifications to the structure could yield potent μ-opioid receptor ligands with potential applications in treating conditions like pruritus . The binding affinities achieved were in the picomolar range, suggesting strong interactions with the μ receptor subtype.
Table 2: Binding Affinities for Opioid Receptors
| Compound Name | μ-Receptor Affinity (pM) | δ-Receptor Affinity (pM) | κ-Receptor Affinity (pM) |
|---|---|---|---|
| Compound C | 50 | >10000 | >10000 |
| Compound D | 25 | >10000 | >10000 |
| 4-(2,4-Dioxo...) | 30 | >10000 | >10000 |
Case Studies
- Dopamine D(3) Antagonists in Addiction Models : In preclinical studies, compounds with similar structures were shown to attenuate conditioned place preference (CPP) responses to drugs like nicotine and cocaine, indicating their potential utility in addiction therapy .
- Opioid Ligands for Veterinary Medicine : The exploration of azabicyclo compounds as μ-opioid receptor ligands has led to promising results in managing pruritus in canine patients, showcasing their therapeutic potential beyond human applications .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
*Estimated based on structural similarity; †Calculated from molecular formula.
Key Findings from Comparative Analysis
Bioactivity
- Antimicrobial Potential: Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates exhibit broad-spectrum activity against Gram-positive bacteria (Bacillus subtilis) and fungi (Candida albicans) .
- Antioxidant Activity: Piperidinedione derivatives with carboxylate groups (e.g., ethyl 2,6-dioxo-N-aryl-piperid-3-ene-4-carboxylates) show significant antioxidant effects, serving as reference standards . The target compound’s methylamino group could modulate redox properties.
Structural Influence on Properties
- Solubility and Stability : The butanamide chain in the target compound likely improves water solubility compared to shorter-chain analogs (e.g., propanamide derivatives) . Amides generally exhibit greater hydrolytic stability than esters, as seen in ethyl carboxylates .
- In contrast, 4-thia-1-azabicyclo[3.2.0]heptane derivatives leverage sulfur inclusion for antibiotic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
